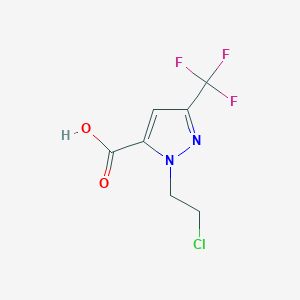
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as CEPTA, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). CEPTA is an important tool for researchers who are studying the role of COX-2 in inflammation, cancer, and other diseases. CEPTA has been used in numerous laboratory experiments to understand the biochemical and physiological effects of COX-2 inhibition.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Their Biological Activities
Heterocyclic compounds, such as pyrazole carboxylic acid derivatives, serve as the cornerstone for synthesizing various biologically active compounds in organic chemistry. These structures are highlighted for their significant biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. A comprehensive review on the synthesis and biological applications of pyrazole carboxylic acid derivatives illustrates the diverse synthetic methodologies and their potential in medicinal chemistry, underscoring their importance across a range of therapeutic areas (Cetin, 2020).
Anticancer Agent Development via Knoevenagel Condensation
Knoevenagel condensation plays a pivotal role in generating α, β-unsaturated ketones/carboxylic acids, contributing significantly to the development of anticancer agents. This reaction, when applied to pharmacophoric aldehydes and active methylenes, produces a library of chemical compounds. These compounds have shown remarkable anticancer activity, targeting various cancer markers with nanomolar to micromolar effectiveness. The review highlights the efficiency of Knoevenagel condensation in producing pharmacologically interesting molecules, particularly those with anticancer properties, and discusses the structural activity relationships and potential modes of action (Tokala, Bora, & Shankaraiah, 2022).
Anti-inflammatory and Antibacterial Applications of Trifluoromethylpyrazoles
Trifluoromethylpyrazoles, particularly those with a trifluoromethyl group positioned at the 3- or 5-positions on the pyrazole nucleus, have garnered attention for their anti-inflammatory and antibacterial capabilities. These compounds' activity profiles vary significantly with the location of the trifluoromethyl group, underscoring the importance of structural nuances in medicinal chemistry. This review consolidates data from 2000 to 2015, providing insights into the development of novel anti-inflammatory and antibacterial agents with minimized side effects, emphasizing the significance of trifluoromethylpyrazoles in therapeutic applications (Kaur, Kumar, & Gupta, 2015).
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUWUKSSGPJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



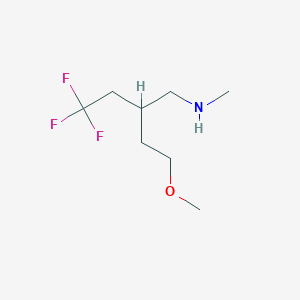
![2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1479428.png)
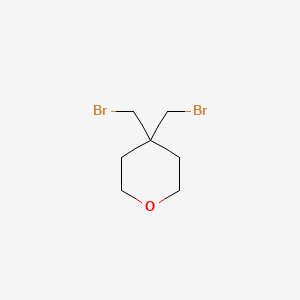

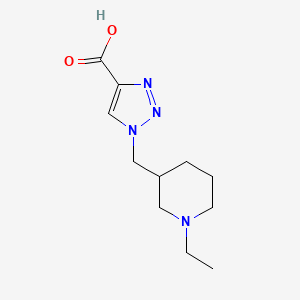
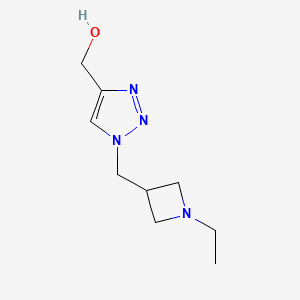

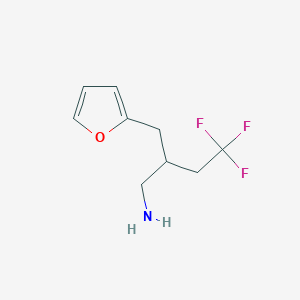
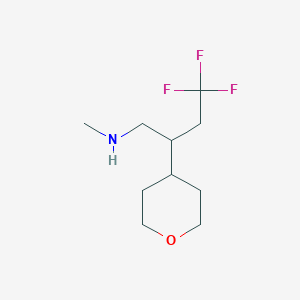

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1479442.png)

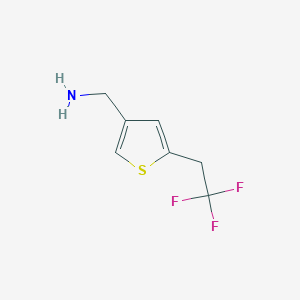
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)